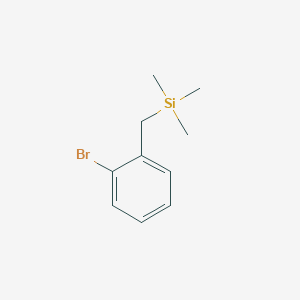

三甲基(2-溴苄基)硅烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trimethyl(2-bromobenzyl)silane is a chemical compound with the molecular formula C10H15BrSi . It contains a total of 27 atoms, including 15 Hydrogen atoms, 10 Carbon atoms, and 1 Bromine atom .

Molecular Structure Analysis

Trimethyl(2-bromobenzyl)silane contains a total of 27 bonds, including 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Trimethyl(2-bromobenzyl)silane molecule .科学研究应用

光图案化硅氧烷基单分子层

研究表明,使用硅烷化合物共价组装光图案化单分子层,在紫外光照射下生成羟基封端的表面。这些表面在微电子和生物传感器应用中至关重要,表明包括三甲基(2-溴苄基)硅烷在内的硅烷衍生物如何应用于为各种技术进步创造反应性表面 (Zubkov 等人,2005 年)。

芳香氟化物合成有机硅烷

从芳香氟化物直接合成三甲基(2-苯氧基乙基)硅烷展示了硅烷化学在生产具有潜在药物、农用化学品和材料科学应用的化合物的多功能性。这种合成方法可适用于生产三甲基(2-溴苄基)硅烷,用于类似领域 (Grecian 等人,2005 年)。

合成化学中的甲硅烷基自由基活化

硅烷化合物(例如三(三甲基甲硅烷基)硅烷)在基于自由基的合成化学中的用途已被广泛综述。这些化合物参与广泛的化学过程,从官能团转化到复杂分子的合成。硅烷在自由基反应中的多功能性表明三甲基(2-溴苄基)硅烷可以在合成有机化学、材料科学和聚合物生产中找到应用 (Chatgilialoglu 等人,2018 年)。

用于锂离子电池的硅烷基电解质

将新型硅烷化合物作为锂离子电池电解质溶剂的创新研究强调了硅烷衍生物在储能技术中的潜力。此类化合物提高了电解质的离子电导率和稳定性,表明三甲基(2-溴苄基)硅烷可能会针对类似应用进行调查 (Amine 等人,2006 年)。

表面改性和图案化

硅烷偶联剂已用于玻璃和硅表面的改性和图案化,表明硅烷衍生物在开发抗菌涂层和生物分析设备中的作用。用硅烷化合物功能化表面的灵活性表明三甲基(2-溴苄基)硅烷在为一系列应用创建定制的表面化学中的效用 (Nakayama 等人,2010 年)。

安全和危害

Trimethyl(2-bromobenzyl)silane is considered hazardous. It is a highly flammable liquid and vapor. Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only in well-ventilated areas or outdoors . It is also recommended to wear protective gloves, clothing, eye protection, and face protection .

未来方向

Bromotrimethylsilane, a related compound, has been used as a very efficient reagent in the solvent-free conversion of glycerol into bromohydrins, useful intermediates in the production of fine chemicals . This suggests potential future directions for the use of Trimethyl(2-bromobenzyl)silane in similar applications.

作用机制

Target of Action

Trimethyl(2-bromobenzyl)silane is a type of organosilicon compoundIt’s known that silanes, in general, can interact with a variety of organic compounds, acting as a radical h-donor or as a hydride donor .

Mode of Action

The mode of action of Trimethyl(2-bromobenzyl)silane involves electrophilic substitution of unsaturated silanes . The electron-releasing strength of the carbon-silicon bond is large, and as a result, the position of silicon in the unsaturated silane controls the site of reaction and stereoselectivity . The robustness of silanes makes them amenable to use in synthesis .

Biochemical Pathways

It’s known that the carbon-silicon bond is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . Electrophilic additions to allyl- and vinylsilanes take advantage of this, and site selectivity generally reflects this property .

Result of Action

The electrophilic substitution of unsaturated silanes can lead to the formation of new carbon-carbon bonds . This can potentially lead to the synthesis of new organic compounds.

属性

IUPAC Name |

(2-bromophenyl)methyl-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrSi/c1-12(2,3)8-9-6-4-5-7-10(9)11/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLJJDOXYDPCSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC1=CC=CC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2838461.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(3-nitrophenyl)ethanediamide](/img/structure/B2838464.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2838467.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2838469.png)

![5-methyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2838471.png)

![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B2838472.png)

![N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2838476.png)

![2-methoxy-N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2838480.png)